molecular formula C17H24BrN3O3 B248106 Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Cat. No. B248106
M. Wt: 398.3 g/mol
InChI Key: DWEWFSCXMVTBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate, also known as Boc-Pip-Bromo, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, thereby preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects
Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of CK2, as mentioned earlier. Physiologically, Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has also been shown to have antibacterial activity, as mentioned earlier.

Advantages and Limitations for Lab Experiments

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily synthesized in large quantities, making it ideal for high-throughput screening assays. However, Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which can limit its use in some studies.

Future Directions

There are several future directions for Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo research. One potential area of research is the development of more potent and selective CK2 inhibitors based on the structure of Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo. Another potential area of research is the evaluation of Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo and its derivatives as potential therapeutic agents for cancer and other diseases. Furthermore, the antibacterial activity of Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo and its derivatives can be further explored for the development of new antibiotics.

Synthesis Methods

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo can be synthesized using a straightforward method involving the reaction of ethyl 4-piperazinecarboxylate with 4-bromo-3-methylbenzenamine. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain pure Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo.

Scientific Research Applications

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has been used in various scientific research studies, including drug discovery, medicinal chemistry, and pharmacology. It has shown promising results in inhibiting the growth of cancer cells, specifically in prostate cancer. Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has also been tested for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. Furthermore, Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylateo has been used as a building block in the synthesis of other piperazine derivatives, which have shown potential as therapeutic agents.

properties

Product Name

Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

ethyl 4-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22)

InChI Key

DWEWFSCXMVTBNF-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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